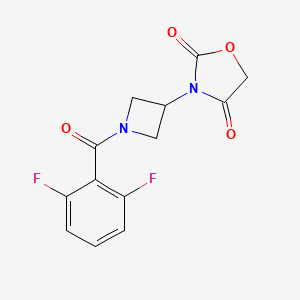

3-(1-(2,6-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2,6-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione, also known as DFO, is a synthetic compound used in scientific research. It belongs to the class of oxazolidinone derivatives and has shown promising results in various studies.

Scientific Research Applications

Oxazolidinones in Scientific Research

Oxazolidinones as Antimicrobial Agents : Oxazolidinones are recognized for their unique mechanism of protein synthesis inhibition, displaying bacteriostatic activity against significant human pathogens. This includes methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a clinically developed oxazolidinone, demonstrates high oral bioavailability and promising pharmacokinetic profiles, making it a potential alternative for treating infections caused by resistant gram-positive organisms (Diekema & Jones, 2000).

Synthetic Routes and Biological Interest : Benzazoles and derivatives, which include oxazolidinone frameworks, exhibit diverse biological activities and are used in various clinical applications. Synthetic chemists focus on developing new procedures to access these compounds, highlighting the importance of the guanidine group in modifying biological activity. This interest underscores the role of oxazolidinone derivatives in exploring therapeutic agents and understanding pharmacological activities, emphasizing their potential in drug discovery (Rosales-Hernández et al., 2022).

Emerging Resistance and Challenges : The emergence of linezolid-resistant Staphylococcus underscores the ongoing battle against antibiotic resistance. While linezolid remains active against a vast majority of Staphylococcus species, resistance rates have been noted, particularly in coagulase-negative Staphylococcus. This development signals significant challenges for clinical treatment, necessitating continuous research into novel oxazolidinone derivatives with enhanced potency and broader spectra of activity (Gu et al., 2013).

Antioxidant Capacity and Assays : Oxazolidinone derivatives are also explored for their potential antioxidant capacities. Understanding the reaction pathways in antioxidant capacity assays, such as ABTS/potassium persulfate decolorization, can inform the development of oxazolidinone derivatives with enhanced antioxidant properties. These investigations contribute to the broader application of oxazolidinones beyond antimicrobial activity, including their role in addressing oxidative stress-related conditions (Ilyasov et al., 2020).

properties

IUPAC Name |

3-[1-(2,6-difluorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O4/c14-8-2-1-3-9(15)11(8)12(19)16-4-7(5-16)17-10(18)6-21-13(17)20/h1-3,7H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCLUJVWXVOFDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC=C2F)F)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2882072.png)

![4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2882074.png)

![2-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2882075.png)

![1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2882080.png)

amine](/img/structure/B2882086.png)

![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2882090.png)

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2882091.png)